molecular formula C22H15ClFNO3S B2586332 (4-chlorophenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114656-76-6

(4-chlorophenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2586332
CAS No.: 1114656-76-6
M. Wt: 427.87
InChI Key: RTQNUFLFSSFFMC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzothiazine family, characterized by a sulfone group (1,1-dioxido) at positions 1 and 4 of the heterocyclic ring. The core structure is substituted with a 4-chlorophenyl group at the methanone position, a 6-fluoro substituent on the benzothiazine ring, and a 4-methylphenyl group at position 2. These substituents likely influence its physicochemical properties, such as solubility, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

(4-chlorophenyl)-[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFNO3S/c1-14-2-9-18(10-3-14)25-13-21(22(26)15-4-6-16(23)7-5-15)29(27,28)20-11-8-17(24)12-19(20)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQNUFLFSSFFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs, focusing on substituent variations, molecular weights, and crystallographic data (where available).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound: (4-Chlorophenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone - 6-Fluoro (benzothiazine)
- 4-(4-Methylphenyl) (position 4)
- 4-Chlorophenyl (methanone)
C₂₇H₁₈ClFNO₂S 483.95 Enhanced lipophilicity due to methyl and chloro groups; fluorination improves metabolic stability .
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone - Phenyl (methanone)
- 4-Chlorophenyl (position 4)
C₂₂H₁₅ClNO₂S 400.88 Lacks fluoro and methylphenyl groups; simpler structure with lower molecular weight .
4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone - 4-Ethoxyphenyl (methanone)
- 3-Chloro-4-methylphenyl (position 4)
C₂₉H₂₄ClFNO₃S 541.01 Ethoxy group increases solubility; chloro-methylphenyl enhances steric bulk .
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone - Benzothiazole-methoxy (position 2)
- 4-Chlorophenyl (methanone)
C₂₁H₁₃Cl₂NO₂S 414.29 Benzothiazole moiety introduces π-stacking potential; dual chloro substituents enhance halogen bonding .

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

  • The target compound’s 4-methylphenyl and 4-chlorophenyl groups increase lipophilicity compared to the phenyl-substituted analog .
  • The ethoxyphenyl variant (Table 1, row 3) balances lipophilicity with improved aqueous solubility due to the ethoxy group .

Crystallographic Insights: The benzothiazole-containing analog (Table 1, row 4) crystallizes in a monoclinic system (P21/n) with C–H···N and C–H···π interactions, suggesting strong intermolecular packing . In contrast, the target compound’s fluorinated structure may alter crystal lattice stability due to reduced polarizability.

Bioactivity Implications: Fluorine at position 6 in the target compound likely enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, a feature absent in non-fluorinated analogs .

Research Findings and Limitations

  • Synthetic Challenges : The preparation of such compounds often involves multi-step reactions, as seen in and , where halogenated ketones and triazoles are key intermediates. However, steric hindrance from bulky substituents (e.g., 4-methylphenyl) may reduce reaction yields .

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